molecular formula C23H22N2O4 B12604147 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-43-4

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12604147
CAS No.: 648922-43-4
M. Wt: 390.4 g/mol
InChI Key: BFAMONLHCZVTBJ-UHFFFAOYSA-N
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Description

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is part of the benzamide class, which is significant due to its wide range of biological activities and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 2-hydroxybenzoic acid derivatives with amine derivatives under specific conditions. The process may include steps such as acetylation, hydroxylation, and amide formation. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce functional groups like halogens or alkyl chains .

Scientific Research Applications

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant activity may involve scavenging free radicals and chelating metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

648922-43-4

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

3-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H22N2O4/c1-16(26)24-21-12-6-11-20(22(21)27)23(28)25-18-9-5-10-19(15-18)29-14-13-17-7-3-2-4-8-17/h2-12,15,27H,13-14H2,1H3,(H,24,26)(H,25,28)

InChI Key

BFAMONLHCZVTBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

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